molecular formula C8H9NO3S B2388688 2-(thiophene-2-carbonylamino)propanoic Acid CAS No. 2163783-67-1

2-(thiophene-2-carbonylamino)propanoic Acid

Cat. No. B2388688
CAS RN: 2163783-67-1
M. Wt: 199.22
InChI Key: WJCDNMHHSJZLOQ-UHFFFAOYSA-N
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Description

2-(thiophene-2-carbonylamino)propanoic acid, also known as TPACP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. TPACP is a derivative of amino acid, which makes it an important compound for studying the structure and function of proteins and peptides.

Mechanism of Action

Target of Action

Similar compounds, such as furan- and thiophene-2-carbonyl amino acid derivatives, have been found to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1) . FIH-1 is a crucial enzyme involved in the regulation of the Hypoxia-Inducible Factor (HIF), a transcription factor that plays a significant role in cellular response to low oxygen conditions .

Mode of Action

While the exact interaction of 2-(thiophene-2-carbonylamino)propanoic acid with its targets is not clearly defined, it’s plausible that it might act similarly to its related compounds. These compounds inhibit FIH-1, thereby preventing the hydroxylation of HIF. This inhibition allows HIF to escape degradation and translocate to the nucleus, where it can activate the transcription of various genes involved in the cellular response to hypoxia .

Biochemical Pathways

The inhibition of FIH-1 and the subsequent stabilization of HIF can affect several biochemical pathways. HIF regulates many genes involved in angiogenesis, cell proliferation, metabolism, and apoptosis. Therefore, the activation of HIF can lead to increased blood vessel formation, altered energy metabolism, and increased cell survival under hypoxic conditions .

Result of Action

The molecular and cellular effects of 2-(thiophene-2-carbonylamino)propanoic acid’s action would likely be related to the effects of HIF activation. This could include promoting cell survival under low oxygen conditions, altering cellular metabolism, and promoting the formation of new blood vessels .

properties

IUPAC Name

2-(thiophene-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCDNMHHSJZLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophene-2-carbonylamino)propanoic Acid

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